molecular formula C10H12N2O B6204875 ({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea CAS No. 1481529-66-1

({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea

Cat. No.: B6204875
CAS No.: 1481529-66-1
M. Wt: 176.2
InChI Key:
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Description

({bicyclo[420]octa-1,3,5-trien-7-yl}methyl)urea is a compound with a unique bicyclic structure This compound is characterized by its rigid framework and the presence of a urea functional group, which imparts specific chemical properties and reactivity The bicyclo[42

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea typically involves the formation of the bicyclo[4.2.0]octa-1,3,5-triene core followed by the introduction of the urea group. One common method involves the use of a rhodium(I) complex as a catalyst. This catalyst facilitates the head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation to form the bicyclic structure . The resulting intermediate can then be reacted with an isocyanate to introduce the urea group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalysts and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-substituted ureas or carbamates.

Scientific Research Applications

Chemistry

In chemistry, ({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of urea-containing molecules with biological targets. Its unique structure allows for the exploration of binding affinities and mechanisms of action.

Medicine

In medicine, this compound has potential applications as a pharmacophore. Its ability to interact with specific enzymes or receptors can be harnessed for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of ({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea involves its interaction with molecular targets through hydrogen bonding and dipole interactions. The urea group can form hydrogen bonds with biological molecules, influencing their activity and function. The bicyclic core provides a rigid framework that can enhance binding specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.

    Bicyclo[3.2.1]octane: A compound with a larger bicyclic framework.

    Bicyclo[4.2.0]octa-1,5,7-triene: A related compound with a similar core but different functional groups.

Uniqueness

({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea is unique due to its specific combination of a bicyclic core and a urea functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

1481529-66-1

Molecular Formula

C10H12N2O

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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